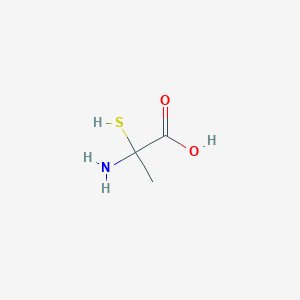
Cytidine, 2'-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’-thio-: is a modified nucleoside where the oxygen atom at the 2’ position of the ribose ring is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of a mixed disulfide as a stable precursor, which can be converted into 2’-thio-cytidine under specific conditions . The reaction conditions often involve the use of sulfur-containing reagents and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 2’-thio-cytidine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of enzymatic synthesis methods has also been explored for the efficient production of nucleoside analogs, including 2’-thio-cytidine .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-thio-cytidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfur atom at the 2’ position makes it more reactive compared to its oxygen-containing counterpart.
Common Reagents and Conditions: Common reagents used in the reactions of 2’-thio-cytidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild to prevent the degradation of the nucleoside structure .
Major Products: The major products formed from the reactions of 2’-thio-cytidine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2’ position .
Wissenschaftliche Forschungsanwendungen
2’-thio-cytidine has a wide range of applications in scientific research:
Chemistry: In chemistry, 2’-thio-cytidine is used as a building block for the synthesis of modified nucleic acids and nucleotides. Its unique properties make it valuable for studying the structure and function of nucleic acids .
Biology: In biological research, 2’-thio-cytidine is used to investigate the mechanisms of RNA and DNA interactions. It is also used in the study of ribonucleotide reductase inhibitors, which are important for understanding cellular replication and repair processes .
Medicine: In medicine, 2’-thio-cytidine and its analogs are explored for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, 2’-thio-cytidine is used in the production of modified nucleotides for various applications, including biotechnology and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2’-thio-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 2’ position can form strong interactions with specific enzymes, inhibiting their activity. This inhibition can affect pathways involved in DNA replication and repair, making 2’-thio-cytidine a potent inhibitor of ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
- 4’-thio-cytidine
- 4’-sulfinyl-cytidine
- 2’-deoxy-2’-thio-cytidine
- 5-aza-4’-thio-2’-deoxycytidine
Comparison: Compared to other similar compounds, 2’-thio-cytidine is unique due to the specific placement of the sulfur atom at the 2’ position of the ribose ring. This modification imparts distinct chemical reactivity and biological activity, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
75330-77-7 |
|---|---|
Molekularformel |
C9H13N3O4S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
XLIDRQROOQVAKO-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)





![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)



![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
